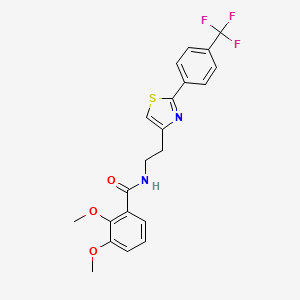

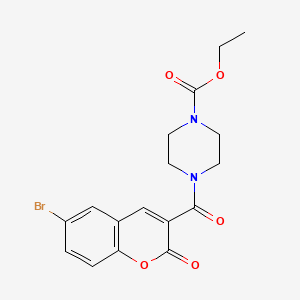

![molecular formula C16H13F2N3OS B2668513 1-(4,6-Difluorobenzo[d]thiazol-2-yl)-3-phenethylurea CAS No. 1334374-28-5](/img/structure/B2668513.png)

1-(4,6-Difluorobenzo[d]thiazol-2-yl)-3-phenethylurea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “1-(4,6-Difluorobenzo[d]thiazol-2-yl)-3-phenethylurea” is a complex organic molecule that contains a benzothiazole ring structure, which is a type of heterocyclic compound . Benzothiazoles are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .

Molecular Structure Analysis

The benzothiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The presence of fluorine atoms on the benzothiazole ring could influence the electronic properties of the molecule, potentially affecting its reactivity and interactions with other molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Benzothiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The presence of fluorine atoms and the urea group in “this compound” could influence its solubility and other properties.

Aplicaciones Científicas De Investigación

Photovoltaic Applications

Studies have shown that compounds related to 1-(4,6-Difluorobenzo[d]thiazol-2-yl)-3-phenethylurea exhibit significant potential in photovoltaic applications, especially in the development of polymer solar cells. The research by Wang et al. (2013) on 5,6-Difluorobenzo[c][1,2,5]thiadiazole-based donor–acceptor polymers highlights the impact of fluorine atoms and branched alkyl chains on π–π stacking, material properties, and ultimately, on power conversion efficiency in bulk heterojunction solar cells (Wang et al., 2013). Similarly, the introduction of fluorine atoms in polymers, as demonstrated by Li et al. (2014) with 5-alkyloxy-6-fluorobenzothiadiazole units, can enhance solubility and photovoltaic performance due to the lowering of HOMO and LUMO energy levels (Li et al., 2014).

Electroluminescence and Electrochromism

Compounds structurally related to this compound have been investigated for their electroluminescent and electrochromic properties. Woodward et al. (2017) synthesized thiazolothiazole derivatives that exhibit strong blue fluorescence and distinctive reversible electrochromism, which are promising for optoelectronic applications (Woodward et al., 2017).

Synthetic Chemistry and Organic Synthesis

The synthetic versatility of compounds like this compound is showcased in the development of new synthetic protocols. Colella et al. (2018) demonstrated a synthetic protocol for preparing thiazoles, which are significant in drug discovery, indicating the utility of such compounds in medicinal chemistry (Colella et al., 2018). Additionally, Xu et al. (2022) detailed a protocol for synthesizing 2-[difluoro(phenylselenyl)methyl]benzo-1,3-thiazole, further illustrating the compound's relevance in organic synthesis (Xu et al., 2022).

Direcciones Futuras

Future research on “1-(4,6-Difluorobenzo[d]thiazol-2-yl)-3-phenethylurea” could involve further studies on its synthesis, properties, and biological activity. This could include investigations into its potential uses in medicine or other fields, based on the known properties of similar benzothiazole compounds .

Propiedades

IUPAC Name |

1-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-(2-phenylethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F2N3OS/c17-11-8-12(18)14-13(9-11)23-16(20-14)21-15(22)19-7-6-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H2,19,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKCQLJCMGRFWKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)NC2=NC3=C(C=C(C=C3S2)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F2N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{11-propanamido-4,10-dithia-6,12-diazatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,5,7,11-pentaen-5-yl}propanamide](/img/structure/B2668435.png)

![N-{[4-(furan-3-yl)thiophen-2-yl]methyl}pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2668436.png)

![5,7-Dimethyl-2-[(4-phenoxybutyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2668438.png)

![N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2668439.png)

![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-indole-4-carboxamide](/img/structure/B2668441.png)

![2-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2668445.png)

![Ethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-{[(5-methyl-2-furyl)methyl]amino}-3-oxopropanoate](/img/structure/B2668452.png)